Scaffold Regioisomeric Differentiation: Pyrrolo[2,3-c]pyrazole vs. Pyrrolo[3,2-c]pyrazole in CDK2 Inhibitor Design
A 2023 study in Bioorganic Chemistry directly compared pyrrolo[2,3-c]pyrazole-based compounds (compounds 9–13, 15–16) against bioisosteric scaffolds including pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine as CDK2 inhibitors [1]. Pyrrolo[2,3-c]pyrazole-containing compounds 14 and 15 achieved CDK2 IC₅₀ values of 0.11 µM and 0.262 µM, respectively, comparable to the reference inhibitor sorafenib (IC₅₀ 0.184 µM). The antiproliferative IC₅₀ range across all pyrrolo[2,3-c]pyrazole derivatives was 3.20–10.05 µM against MCF-7 and 2.18–13.49 µM against HepG-2 cells. While compounds bearing the target compound's exact substitution pattern were not individually profiled in this study, the scaffold-level data confirm that the pyrrolo[2,3-c]pyrazole topology is validated for generating sub-micromolar CDK2 inhibitors, whereas alternative regioisomers (e.g., pyrrolo[3,4-c]pyrazole) are cited in the literature primarily for CDK7 inhibition, indicating scaffold-dependent target selectivity [2].
| Evidence Dimension | CDK2/CyclinA2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-level data: pyrrolo[2,3-c]pyrazole derivatives achieve CDK2 IC₅₀ 0.11–0.262 µM (best compounds); antiproliferative IC₅₀ 2.18–13.49 µM (HepG-2) |
| Comparator Or Baseline | Sorafenib: CDK2 IC₅₀ 0.184 µM; antiproliferative IC₅₀ 9.76 µM (MCF-7), 13.19 µM (HepG-2). Pyrrolo[3,4-c]pyrazole scaffold: reported for CDK7 inhibition (distinct kinase target). |
| Quantified Difference | Pyrrolo[2,3-c]pyrazole compounds equipotent or superior to sorafenib in CDK2 assay; 2.5- to 6-fold antiproliferative advantage over sorafenib in HepG-2 cells for best derivatives |
| Conditions | In vitro CDK2/CyclinA2 enzyme inhibition assay; MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cell viability assays |
Why This Matters
This scaffold-level validation de-risks procurement of the [2,3-c] regioisomer for CDK2-targeted programs, as opposed to [3,4-c] variants that bias toward CDK7, ensuring the correct topological starting point for SAR exploration.
- [1] Development of pyrrolo[2,3-c]pyrazole, pyrrolo[2,3-d]pyrimidine and their bioisosteres as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological evaluation and molecular dynamics investigations. Bioorg. Chem. 2023, 139, 106729. DOI: 10.1016/j.bioorg.2023.106729. View Source
- [2] Iwase, N.; Kojima, M.; Onuma, K.; et al. (Ube Industries, Ltd.). Substituted Dihydropyrrolopyrazole Derivative. Patent WO2016204153, 2016. Describes CDK7 inhibitory activity of substituted dihydropyrrolopyrazoles. View Source
